(3R,5R)-3,5-Di-tert-butyloxolan-2-one
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Overview
Description
(3R,5R)-3,5-Di-tert-butyloxolan-2-one is a chiral compound with significant importance in organic chemistry. It is characterized by its two tert-butyl groups attached to the oxolane ring, making it a valuable intermediate in various synthetic processes. The compound’s unique stereochemistry and functional groups contribute to its reactivity and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3,5-Di-tert-butyloxolan-2-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the condensation of 1-t-butoxy-1,3-dimethylsiloxy-1,3-butadiene with 3-phthaloyl imino propionaldehyde under the influence of a chiral catalyst. The resulting chiral compound is then reduced using a carboxylic chiral reducing agent to obtain the target compound .
Industrial Production Methods
Industrial production of this compound focuses on optimizing the synthesis process to ensure high yield and purity. The use of flow microreactor systems has been explored to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, streamlining the production process .
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-3,5-Di-tert-butyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxolane ring or the tert-butyl groups.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(3R,5R)-3,5-Di-tert-butyloxolan-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are used in studying enzyme mechanisms and metabolic pathways.
Medicine: It is involved in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R,5R)-3,5-Di-tert-butyloxolan-2-one involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved depend on the specific application, such as inhibiting enzyme activity or altering receptor signaling .
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-3,5-Dimethylcyclohexanone: Shares similar stereochemistry but differs in the functional groups attached to the ring.
(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate: Another compound with tert-butyl groups but with a different core structure.
Uniqueness
(3R,5R)-3,5-Di-tert-butyloxolan-2-one is unique due to its specific combination of tert-butyl groups and oxolane ring, which imparts distinct reactivity and applications. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
CAS No. |
55091-70-8 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(3R,5R)-3,5-ditert-butyloxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-11(2,3)8-7-9(12(4,5)6)14-10(8)13/h8-9H,7H2,1-6H3/t8-,9+/m0/s1 |
InChI Key |
PQYJERJPVVNKGJ-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1C[C@@H](OC1=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1CC(OC1=O)C(C)(C)C |
Origin of Product |
United States |
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